molecular formula C8H3ClF4O B2911301 1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanone CAS No. 1824273-10-0

1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanone

Cat. No. B2911301
M. Wt: 226.55
InChI Key: KDGATPGBFFSORD-UHFFFAOYSA-N
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Description

“1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanone” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of “1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanone”, there are related compounds that have been synthesized. For instance, “(2-Chloro-3-fluorophenyl)hydrazine hydrochloride” has been synthesized and used as an analytical reference standard . Another related compound, “2-Chloro-3-fluorophenylboronic acid”, has also been synthesized and used as a pharmaceutical intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and more. For “2-Chloro-3-fluorophenylboronic acid”, a related compound, the melting point is 80-84°C, the predicted boiling point is 313.4±52.0 °C, and it is soluble in methanol .

Safety And Hazards

Safety data sheets (SDS) provide information on the potential hazards of a chemical compound. The SDS for “(2-Chloro-3-fluorophenyl)hydrazine hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-6-4(2-1-3-5(6)10)7(14)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGATPGBFFSORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanone

CAS RN

1824273-10-0
Record name 1-(2-chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-one
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